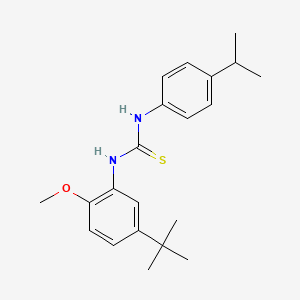
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea (TU) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TU is a white crystalline solid that is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. In agriculture, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been used as a plant growth regulator and pesticide. In material science, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been used as a ligand in the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and modulating the expression of specific genes.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea can reduce blood glucose levels and improve insulin sensitivity in diabetic animals. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to enhance plant growth and increase crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea is its versatility. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be used in a wide range of experiments, including in vitro and in vivo studies, as well as in organic synthesis. However, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea. One area of interest is the development of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea-based drugs for the treatment of cancer, diabetes, and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea and its potential applications in agriculture and material science. Finally, the synthesis of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea derivatives with improved solubility and reduced toxicity is an area of ongoing research.
Conclusion
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea is a versatile compound with potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its biological effects. While there are some limitations to its use, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-isopropylphenyl)thiourea remains an important reagent in organic synthesis and a promising candidate for drug development and other applications.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-14(2)15-7-10-17(11-8-15)22-20(25)23-18-13-16(21(3,4)5)9-12-19(18)24-6/h7-14H,1-6H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCBJWPCGQYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113342.png)
![7-bromo-1-[3-(3-methylbutoxy)phenyl]-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113349.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4113357.png)
![methyl 4-({[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113362.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113370.png)


![N~2~-(2-ethylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113391.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4113404.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate](/img/structure/B4113421.png)
